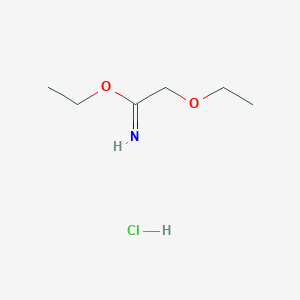
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate typically involves the reaction of 4-hydroxyquinoline with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrate. The reaction conditions often include heating the mixture to facilitate the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pH to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyquinoline: A closely related compound with similar chemical properties.
2-Hydroxyquinoline: Another related compound with distinct biological activities.
Quinoline: The parent compound of the quinoline family, known for its wide range of applications.
Uniqueness
Sodium 4-oxo-1,4-dihydroquinolin-2-olate hydrate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to form stable hydrates and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H8NNaO3 |
|---|---|
Molekulargewicht |
201.15 g/mol |
IUPAC-Name |
sodium;4-oxo-1H-quinolin-2-olate;hydrate |
InChI |
InChI=1S/C9H7NO2.Na.H2O/c11-8-5-9(12)10-7-4-2-1-3-6(7)8;;/h1-5H,(H2,10,11,12);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
TUOHINFEBZWDSZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)


